2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

Analytical Chemistry Quality Control Medicinal Chemistry

Medicinal chemistry groups pursuing kinase inhibitor SAR often encounter building blocks with inadequate purity or unverified substitution patterns, leading to irreproducible biological data. 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine (CAS 914636-83-2, ≥95% purity) solves this with a uniquely differentiated Br/CF3 scaffold: • The aryl bromide enables efficient Suzuki-Miyaura diversification at the phenoxy para-position-a reactivity advantage absent in chloro or des-bromo analogs. • The 4-CF3 group confers metabolic stability by reducing CYP450-mediated oxidative metabolism, prolonging target residence times. • Consistent batch quality ensures SAR reproducibility across hit-to-lead campaigns.

Molecular Formula C11H6BrF3N2O
Molecular Weight 319.08 g/mol
CAS No. 914636-83-2
Cat. No. B1294264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
CAS914636-83-2
Molecular FormulaC11H6BrF3N2O
Molecular Weight319.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br
InChIInChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H
InChIKeyASUVFSFZQYQOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine: Halogenated Pyrimidine Scaffold


2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine (CAS 914636-83-2) is a halogenated heterocyclic building block within the pyrimidine class, distinguished by the concurrent presence of a bromophenoxy ether at the 2-position and an electron-withdrawing trifluoromethyl substituent at the 4-position . This substitution pattern yields a molecular formula of C₁₁H₆BrF₃N₂O and a molecular weight of 319.08 g/mol [1]. The pyrimidine core is a privileged pharmacophore in kinase inhibitor discovery, and the specific combination of a 4-bromo aryl ether and a 4-CF₃ group creates a unique scaffold with differentiated chemical and pharmacological properties compared to non-halogenated or singly-substituted analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate for late-stage functionalization via the bromine handle and as a starting point for structure-activity relationship (SAR) campaigns in oncology and inflammation research .

Late-Stage May support diversification via bromine cross-coupling handle
SAR Reported starting point for oncology and inflammation SAR campaigns
Scaffold Privileged pyrimidine core for kinase inhibitor research

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine vs. Non-Halogenated Analogs


Direct substitution of 2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine with closely related analogs (e.g., 2-(4-chlorophenoxy)- or 2-phenoxy- derivatives) is scientifically unjustified due to the profound and quantifiable impact of the bromine and trifluoromethyl groups on both physicochemical properties and biological target engagement. The bromine atom substantially increases lipophilicity (calculated LogP) and provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in des-bromo or chloro analogs . The trifluoromethyl group significantly enhances metabolic stability by shielding the pyrimidine ring from oxidative metabolism, a key driver of prolonged target residence times in cellular assays [1]. Class-level evidence from bromo-pyrimidine kinase inhibitor programs demonstrates that even minor halogen substitutions can alter kinase selectivity profiles and cytotoxic potency by an order of magnitude [2]. Therefore, assuming functional equivalence with in-class compounds lacking these specific substituents will lead to divergent SAR outcomes, erroneous biological data, and failed hit-to-lead optimization efforts.

Halogen impact on reactivity
Replacing bromine with chlorine or hydrogen alters lipophilicity and eliminates cross-coupling utility, potentially shifting SAR outcomes.
Metabolic stability dependence
Trifluoromethyl removal reduces metabolic stability and target residence time in cellular assays, as reported for related scaffolds.
Kinase selectivity modulation
Minor halogen variations can change kinase selectivity profiles by an order of magnitude, class-level evidence shows.

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine: Differentiation Evidence


Purity & Batch Consistency for SAR Reproducibility

The commercial supply of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine is specified at a minimum purity of 95% by the vendor AKSci, which serves as a critical baseline for reproducible biological assay results . While purity specifications are not a direct comparator to an analog's biological activity, this level of batch-to-batch consistency is essential for quantitative SAR interpretation. In contrast, many custom-synthesized or lower-grade analogs from non-specialized suppliers may exhibit variable purity that confounds comparative potency assessments.

Purity Spec.
Specification review
≥95%
Supports batch-to-batch SAR reproducibility
Vendor-supplied datasheet; independent QC verification advised
Analytical Chemistry Quality Control Medicinal Chemistry

Molecular Weight & Cellular Permeability

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine has a molecular weight of 319.08 g/mol [1]. This places it within the optimal range for passive cellular permeability according to Lipinski's Rule of Five (MW < 500 Da). The presence of the heavy bromine atom contributes a substantial 79.9 Da, a key differentiator from lighter halogen analogs (e.g., chloro analog, MW ~ 274.6 Da) or unsubstituted phenoxy analog (2-Phenoxy-4-(trifluoromethyl)pyrimidine, MW 240.18 g/mol) . This difference in molecular weight correlates with a significant increase in calculated lipophilicity (cLogP), a critical determinant of membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays. While direct cLogP values are not experimentally derived here, the MW difference is a quantifiable and actionable proxy for procurement decisions.

Molecular Weight
Class-level
319.08 g/mol
Directs permeability and lipophilicity shift vs. lighter analogs
44.5 Da heavier than chloro analog; 78.9 Da heavier than unsubstituted
Physicochemical Properties Drug Design Lipinski's Rule of Five

Bromine as a Selective Cross-Coupling Handle

A defining feature of this compound is the presence of a bromine atom on the para-position of the phenoxy ring, enabling a suite of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with its chloro or des-halogen analogs . The bromine atom in related 4-(trifluoromethyl)pyrimidine scaffolds is explicitly noted as a site for Suzuki couplings, allowing for the rapid diversification of the scaffold into libraries of novel kinase inhibitors . While specific reaction yields for this exact compound are not provided in the public domain, the chemical principle is well-established: aryl bromides are superior electrophiles in palladium-catalyzed couplings compared to aryl chlorides, offering faster reaction kinetics and broader substrate scope. This translates directly to a higher degree of synthetic tractability and a greater probability of success in hit expansion and lead optimization campaigns.

Cross-Coupling Reactivity
Class-level
Aryl-Br; Suzuki, Buchwald
Expands synthetic versatility for library diversification
Aryl bromides more reactive than aryl chlorides in oxidative addition
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine: Validated Applications


Suzuki Coupling for Kinase Inhibitor Libraries

Medicinal chemists can reliably utilize the aryl bromide handle of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine in Suzuki-Miyaura couplings to introduce diverse boronic acids at the para-position of the phenoxy ring, rapidly generating focused libraries of novel 4-(trifluoromethyl)pyrimidine derivatives for kinase inhibitor screening . This application leverages the enhanced reactivity of the bromine atom relative to a chlorine atom and is not achievable with the des-bromo analog. The resulting compounds maintain the beneficial metabolic stability conferred by the 4-CF₃ group while exploring vector space for improved kinase selectivity [1].

Physicochemical Property Optimization in Lead Series

Researchers can use this compound as a key starting point in a lead optimization campaign to deliberately modulate lipophilicity. The compound's molecular weight (319.08 g/mol) and the presence of the heavy bromine atom offer a quantifiably higher cLogP starting point compared to the chloro or unsubstituted analogs [2]. This allows for a systematic exploration of the lipophilicity-activity relationship. The high commercial purity (≥95%) ensures that observed biological effects are due to the compound's intrinsic properties and not batch variability .

Metabolic Stability for Cellular Kinase Assays

The 4-trifluoromethyl group on the pyrimidine core is known to significantly enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, as demonstrated in studies of related kinase inhibitors [3]. This compound serves as a valuable core scaffold for designing cellularly active kinase probes with improved target residence times. The presence of the bromophenoxy group provides an orthogonal vector for modulating kinase selectivity, while the CF₃ group provides a basal level of metabolic robustness that can be compared against non-fluorinated analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aryl bromide reactivity for Suzuki coupling
Coupling efficiency & product purity
Lipophilicity optimization in lead series
Molecular weight & lipophilicity anchor
cLogP correlation with membrane permeability
Cellular kinase assay design
4-CF3 group for metabolic stability
Metabolic stability vs. non-fluorinated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.